molecular formula C18H17NO3 B13359600 3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide

3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide

Cat. No.: B13359600
M. Wt: 295.3 g/mol
InChI Key: OICURVFAVPIRRM-UHFFFAOYSA-N
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Description

3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dibenzo[a,d]cycloheptene core, which is a seven-membered ring fused with two benzene rings, and a hydroxypropanamide group attached to it. The compound’s structure imparts specific chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide typically involves multiple steps. One common method includes the reaction of dibenzo[a,d]cycloheptene derivatives with appropriate reagents to introduce the hydroxypropanamide group. For instance, a Tf2O-mediated formal [5 + 2] annulation reaction can be used to synthesize 5H-dibenzo[a,d]cycloheptenes from ortho-aryl alkynyl benzyl alcohols and arenes . This reaction involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization in one pot, highlighting its efficiency and regioselectivity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as potential inhibitors or activators of specific enzymes.

    Medicine: The compound and its derivatives have potential therapeutic applications. They can be investigated for their pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide is unique due to its specific functional groups and the resulting chemical properties. Its hydroxypropanamide group imparts distinct reactivity and potential applications compared to similar compounds. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

N-hydroxy-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyloxy)propanamide

InChI

InChI=1S/C18H17NO3/c20-17(19-21)11-12-22-18-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)18/h1-10,18,21H,11-12H2,(H,19,20)

InChI Key

OICURVFAVPIRRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)OCCC(=O)NO

Origin of Product

United States

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